N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of phenylpyrazoles. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves multi-step reactions. One common method includes the bromination of a benzene derivative, followed by the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts, are often employed to facilitate the formation of carbon-carbon bonds .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the pyrazole ring play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, inhibiting specific receptors, or interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpyrazoles such as:
- N-[(2-Bromophenyl)methyl]-N-methylcyclopropanecarboxamide
- N-[(2-Bromophenyl)methyl]-1,3,5-trimethyl-1H-pyrazol-4-amine .
Uniqueness
What sets N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12BrN3/c1-15-8-10(7-14-15)13-6-9-4-2-3-5-11(9)12/h2-5,7-8,13H,6H2,1H3 |
InChI Key |
ZKTGTWHWQHVIMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
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